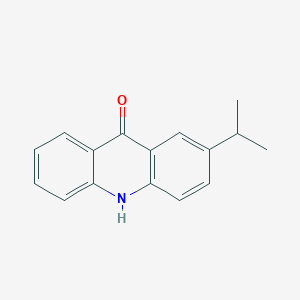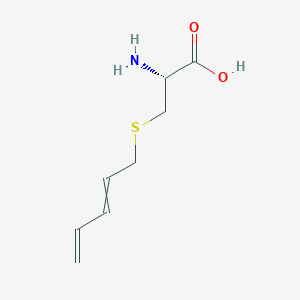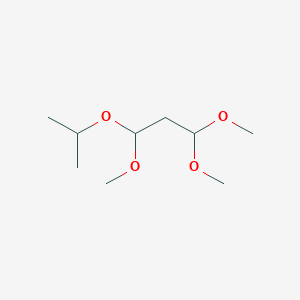
4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound consists of two pyridinium rings connected by an ethene bridge, with each pyridinium ring further substituted with an ethyl group. The diperchlorate part indicates the presence of two perchlorate anions associated with the cationic part of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate typically involves the reaction of 4,4’-ethene-1,2-diyldipyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles replace the ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium derivatives with various functional groups replacing the ethyl groups.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with cellular components.
Industry: Utilized in the development of organic electronic devices and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The ethene bridge and pyridinium rings play a crucial role in these interactions, providing the necessary structural framework for binding.
Comparison with Similar Compounds
Similar Compounds
4,4’-Ethene-1,2-diyldipyridine: A precursor to the compound, lacking the ethyl groups and perchlorate anions.
1,2-Bis(4-pyridyl)ethylene: Similar structure but without the ethyl groups and perchlorate anions.
4,4’-Vinylenedipyridine: Another related compound with a similar ethene bridge but different substituents.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is unique due to the presence of ethyl groups on the pyridinium rings and the association with perchlorate anions These features enhance its solubility, stability, and reactivity compared to similar compounds
Properties
CAS No. |
557773-50-9 |
|---|---|
Molecular Formula |
C16H20Cl2N2O8 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
1-ethyl-4-[2-(1-ethylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C16H20N2.2ClHO4/c1-3-17-11-7-15(8-12-17)5-6-16-9-13-18(4-2)14-10-16;2*2-1(3,4)5/h5-14H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
CWEKAJJTLLPQNK-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)


![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
